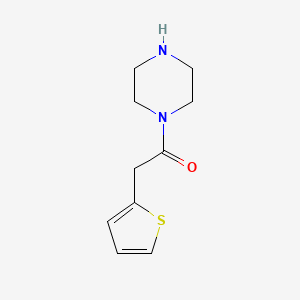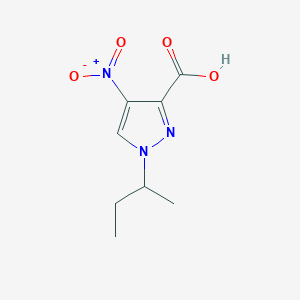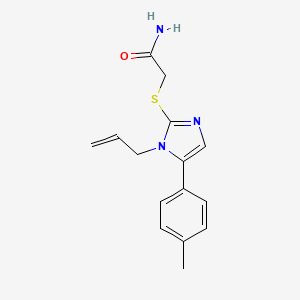![molecular formula C11H11NO7 B2458367 Ethyl [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate CAS No. 893765-60-1](/img/structure/B2458367.png)
Ethyl [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate is an organic compound with the molecular formula C11H11NO7 It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate typically involves the nitration of 1,3-benzodioxole followed by esterification. The nitration process introduces a nitro group at the 6-position of the benzodioxole ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate to form the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: Ethyl [(6-amino-1,3-benzodioxol-5-yl)oxy]acetate.
Hydrolysis: [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetic acid.
Scientific Research Applications
Ethyl [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro group, which can be reduced to an amino group in biological systems.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the modulation of enzymatic activity, gene expression, and cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Ethyl [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate can be compared with other similar compounds, such as:
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: Similar structure but with a hydroxyl group instead of an ester group.
Methyl 2-(6-nitro-1,3-benzodioxol-5-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-(6-Nitro-1,3-benzodioxol-5-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity, solubility, and biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 2-[(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO7/c1-2-16-11(13)5-17-8-4-10-9(18-6-19-10)3-7(8)12(14)15/h3-4H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYXAGLOVQEIHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1[N+](=O)[O-])OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Methylphenyl)methyl]-octahydrocyclopenta[c]pyrrole](/img/structure/B2458284.png)
![3-[(2,5-Dimethylphenyl)methyl]-6-(methoxymethyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2458285.png)

![7-{2-[(2-chlorophenyl)methoxy]-5-nitrophenyl}-2-oxo-2H,3H,5H,6H,7H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde](/img/structure/B2458289.png)
![1-[(2-fluorophenyl)methyl]-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2458290.png)
![Methyl 5-[(3-formylpyrazol-1-yl)methyl]pyrazine-2-carboxylate](/img/structure/B2458295.png)
![3-[1-(2-Chlorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2458296.png)
![2-(4-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2458298.png)
![3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2458299.png)
![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2458300.png)
![2-{3-hydroxy-4-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenoxy}acetohydrazide](/img/structure/B2458301.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2458305.png)

